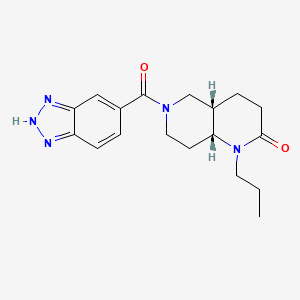![molecular formula C17H19N3O2S B5398774 N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5398774.png)
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. TPCA-1 is a thiophene carboxamide compound that was first synthesized in 2008 by researchers at the University of Tokyo. Since then, it has been the subject of numerous studies, and its potential applications have been explored extensively.
Mechanism of Action
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide works by inhibiting the activity of the transcription factor NF-kB. NF-kB is a key regulator of the immune response and plays a critical role in the inflammatory response. By inhibiting NF-kB, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide can reduce the production of pro-inflammatory cytokines, which can help to alleviate inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide has been shown to have other biochemical and physiological effects. Studies have shown that N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide can inhibit the growth and proliferation of cancer cells, making it a potential anti-cancer agent. It has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the lab. However, one limitation is that it can be difficult to administer in vivo, which can make it challenging to study its effects in animal models.
Future Directions
There are many potential future directions for the study of N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide. One area of research could be to explore its potential as an anti-cancer agent in more detail. Another area of research could be to investigate its potential as a treatment for neurodegenerative diseases. Additionally, researchers could explore ways to improve the delivery of N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide in vivo, which could help to overcome some of the limitations associated with its use.
Synthesis Methods
The synthesis of N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide involves a multi-step process that begins with the reaction of 2-chlorothiophene with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 2-aminoacetophenone to yield the intermediate product. The final step involves the reaction of the intermediate with 4-phenylpiperazine to yield N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide.
Scientific Research Applications
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in treating various diseases. One of the most promising areas of research has been its potential as an anti-inflammatory agent. Studies have shown that N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide can inhibit the activity of the transcription factor NF-kB, which plays a key role in the inflammatory response. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines, which can help to alleviate inflammation.
properties
IUPAC Name |
N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-16(13-18-17(22)15-7-4-12-23-15)20-10-8-19(9-11-20)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDOKSRNJYCYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5398708.png)
![7-(4-methoxyphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5398709.png)
![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5398712.png)
![N-(3-ethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5398725.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B5398731.png)
![N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5398738.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B5398748.png)


![3-(2-chlorophenyl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methylisoxazole-4-carboxamide](/img/structure/B5398762.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5398770.png)
![5-imino-6-{4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5398779.png)
![8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5398783.png)
![5-[(cyclohexylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5398789.png)